Fomecin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloropurine-9-β-D-riboside est un analogue de nucléoside, caractérisé par la présence d'une base purique substituée par des atomes de chlore aux positions 2 et 6, et un sucre ribose attaché à la position 9.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 2,6-Dichloropurine-9-β-D-riboside implique généralement la chloration de dérivés de la purine suivie d'une glycosylation. Une méthode courante commence par la chloration de la purine pour former la 2,6-dichloropurine. Cet intermédiaire est ensuite réagi avec un dérivé du ribose en conditions acides pour donner le nucléoside souhaité .

Méthodes de production industrielle : La production industrielle du 2,6-Dichloropurine-9-β-D-riboside utilise souvent des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la cristallisation et la chromatographie sont utilisées pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : Le 2,6-Dichloropurine-9-β-D-riboside subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore peuvent être substitués par des nucléophiles tels que des amines ou des thiols.

Oxydation et réduction : Le cycle purine peut subir une oxydation ou une réduction dans des conditions spécifiques.

Hydrolyse : La liaison glycosidique peut être hydrolysée en conditions acides ou basiques.

Réactifs et conditions courants :

Substitution : Réactifs comme l'ammoniac ou les thiols dans des solvants tels que l'éthanol ou l'eau.

Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs comme le borohydrure de sodium.

Principaux produits :

Produits de substitution : Nucléosides de purine substitués par des amines ou des thiols.

Produits d'oxydation : Dérivés de purine oxydés.

Produits d'hydrolyse : Base purine libre et ribose.

Applications De Recherche Scientifique

Le 2,6-Dichloropurine-9-β-D-riboside a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.

Biologie : Employé dans des études sur le métabolisme des nucléotides et les interactions enzymatiques.

Médecine : Investigated pour ses propriétés antivirales et anticancéreuses potentielles.

Industrie : Utilisé dans le développement de tests biochimiques et d'outils diagnostiques.

5. Mécanisme d'action

Le mécanisme par lequel le 2,6-Dichloropurine-9-β-D-riboside exerce ses effets implique son incorporation dans les acides nucléiques ou son interaction avec les protéines liant les nucléotides. Les substitutions de chlore peuvent modifier l'affinité de liaison et la spécificité du composé, affectant diverses voies moléculaires. Par exemple, il peut inhiber les enzymes impliquées dans la synthèse des nucléotides ou modifier l'activité des ribosomes.

Composés similaires :

2,6-Dichloropurine : Dépourvue de la fraction ribose, utilisée dans des réactions de substitution similaires.

6-Chloropurine-9-β-D-riboside : Ne contient qu'un seul atome de chlore, ce qui conduit à une réactivité et des applications différentes.

2-Chloroadénosine : Un autre analogue de nucléoside avec des activités biologiques distinctes.

Unicité : Le 2,6-Dichloropurine-9-β-D-riboside est unique en raison de ses doubles substitutions de chlore, qui confèrent une réactivité chimique spécifique et des propriétés biologiques que l'on ne trouve pas dans ses analogues. Cela le rend particulièrement précieux dans la synthèse de sondes biochimiques spécialisées et d'agents thérapeutiques.

Mécanisme D'action

The mechanism by which 2,6-Dichloropurine-9-β-D-riboside exerts its effects involves its incorporation into nucleic acids or interaction with nucleotide-binding proteins. The chlorine substitutions can alter the compound’s binding affinity and specificity, affecting various molecular pathways. For instance, it can inhibit enzymes involved in nucleotide synthesis or modify the activity of ribosomes.

Comparaison Avec Des Composés Similaires

2,6-Dichloropurine: Lacks the ribose moiety, used in similar substitution reactions.

6-Chloropurine-9-β-D-riboside: Contains only one chlorine atom, leading to different reactivity and applications.

2-Chloroadenosine: Another nucleoside analog with distinct biological activities.

Uniqueness: 2,6-Dichloropurine-9-β-D-riboside is unique due to its dual chlorine substitutions, which confer specific chemical reactivity and biological properties not found in its analogs. This makes it particularly valuable in the synthesis of specialized biochemical probes and therapeutic agents.

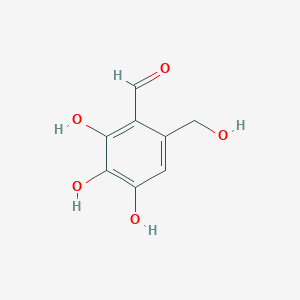

Propriétés

Numéro CAS |

1403-56-1 |

|---|---|

Formule moléculaire |

C8H8O5 |

Poids moléculaire |

184.15 g/mol |

Nom IUPAC |

2,3,4-trihydroxy-6-(hydroxymethyl)benzaldehyde |

InChI |

InChI=1S/C8H8O5/c9-2-4-1-6(11)8(13)7(12)5(4)3-10/h1,3,9,11-13H,2H2 |

Clé InChI |

MGMUFSXXHCQPGA-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1O)O)O)C=O)CO |

SMILES canonique |

C1=C(C(=C(C(=C1O)O)O)C=O)CO |

Key on ui other cas no. |

1403-56-1 |

Synonymes |

fomecin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.